5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
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Overview
Description
5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a 4-sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the halogenation of a phenyl ring followed by its attachment to the furan ring through a cross-coupling reaction such as the Suzuki or Heck reaction.
Attachment of the 4-Sulfamoylphenyl Group:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or thiols, depending on the specific groups reduced.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dichlorophenyl)-N-(4-aminophenyl)furan-2-carboxamide: Similar structure but with an amino group instead of a sulfonamide group.
5-(3,4-dichlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide: Contains a methyl group instead of a sulfonamide group.
Uniqueness
The presence of the sulfonamide group in 5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide imparts unique chemical properties, such as increased solubility in water and potential for hydrogen bonding, which can enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4S/c18-13-6-1-10(9-14(13)19)15-7-8-16(25-15)17(22)21-11-2-4-12(5-3-11)26(20,23)24/h1-9H,(H,21,22)(H2,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXBGPZJINEDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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